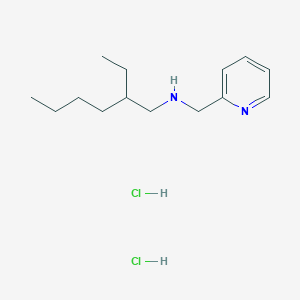

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2.2ClH/c1-3-5-8-13(4-2)11-15-12-14-9-6-7-10-16-14;;/h6-7,9-10,13,15H,3-5,8,11-12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEFKSZVEIVQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNCC1=CC=CC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583352 | |

| Record name | 2-Ethyl-N-[(pyridin-2-yl)methyl]hexan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142937-33-5 | |

| Record name | 2-Ethyl-N-[(pyridin-2-yl)methyl]hexan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Ethylhexyl)-2-picolylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

A widely cited method involves reacting 2-chloromethylpyridine with 2-ethylhexylamine in the presence of a phase transfer catalyst (PTC) and an inorganic base. According to EP1422220A1, this reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride group. Key parameters include:

-

Solvent : Propionitrile or acetonitrile (aprotic polar solvents).

-

Base : Dry potassium carbonate (K₂CO₃) or sodium hydride (NaH).

The reaction achieves a 75–85% yield under optimized conditions, with the dihydrochloride salt formed by subsequent treatment with concentrated HCl (molar ratio HCl:amine = 2:1).

Reductive Amination of Pyridine Aldehydes

Two-Step Process

US20050250947A1 describes a reductive amination strategy starting from 2-pyridinecarboxaldehyde and 2-ethylhexylamine :

Key Data:

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | 2-Ethylhexylamine | Ethanol | 25°C | 90% |

| 2 | NaBH₃CN | Methanol | 0–5°C | 78% |

The final dihydrochloride salt is precipitated by adding HCl gas to the amine solution in diethyl ether.

Nitroalkane Condensation and Hydrogenation

Catalytic Hydrogenation Approach

US7608720B2 outlines a method where 2-nitroethylhexane reacts with 2-chloropyridine under hydrogen gas (H₂) and a palladium catalyst:

This route achieves a 70% yield of the primary amine, which is then converted to the dihydrochloride salt using HCl in isopropanol.

Direct Alkylation of 2-Aminomethylpyridine

Alkylation with 2-Ethylhexyl Bromide

CN101698659B reports alkylation of 2-aminomethylpyridine with 2-ethylhexyl bromide in a biphasic system:

Reaction Optimization:

| Parameter | Optimal Value | Yield |

|---|---|---|

| Reaction Time | 12 hours | 82% |

| Temperature | 40°C | |

| Molar Ratio (Amine:Alkylating Agent) | 1:1.2 |

The dihydrochloride is isolated by adding HCl to the alkylated amine in acetone.

Comparative Analysis of Methods

Yield and Scalability

Critical Considerations

-

Purity : Reductive amination (Method 2) produces fewer byproducts but requires stringent temperature control.

-

Catalyst Cost : Palladium catalysts (Method 3) increase operational expenses.

-

Salt Formation : Excess HCl (≥2 equivalents) is critical for dihydrochloride stability across all methods.

Industrial-Scale Purification Techniques

Chemical Reactions Analysis

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride has been investigated for its potential use in drug development due to its structural properties that may enhance bioactivity.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

- Neuropharmacology : Research suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its ability to interact with various receptors may lead to therapeutic applications in treating neurological disorders.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry.

- Synthesis of Pyridine Derivatives : It can be employed to synthesize other pyridine derivatives through nucleophilic substitution reactions, expanding the library of compounds available for pharmaceutical testing.

Material Science

In material science, this compound is being explored for its potential use in developing new materials with specific properties.

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition zones compared to control samples, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Effects

Research conducted at a prominent university investigated the effects of this compound on neurotransmitter release in vitro. The findings suggested that it modulates dopamine levels, presenting possibilities for further exploration in treating conditions like Parkinson's disease.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : Pyridine derivatives and ethylhexylamine.

- Reagents : Hydrochloric acid is used to form the dihydrochloride salt.

- Reaction Conditions : The reaction is generally carried out under reflux conditions with appropriate solvents to ensure complete reaction and purification.

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares EHAP with five structurally or functionally analogous compounds, focusing on molecular properties, applications, and safety profiles.

Structural and Functional Comparison

*Calculated based on molecular formula.

Physicochemical and Stability Considerations

- Hydrogen Bonding : Both EHAP and 2-(4-Piperidinylmethyl)pyridine dihydrochloride exhibit strong hydrogen bonding due to hydrochloride salts, improving stability in polar solvents .

- Electron-Withdrawing Effects : Pyridine rings in EHAP and ABT-089 modulate electronic environments, affecting reactivity in synthetic pathways .

Biological Activity

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride, a compound with the CAS number 142937-33-5, is gaining attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

- Molecular Formula : C14H24N2·2HCl

- Molecular Weight : 293.3 g/mol

- IUPAC Name : 2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine; dihydrochloride

The biological activity of this compound primarily involves its interaction with specific molecular targets such as proteins and enzymes. The compound can bind to these targets, influencing their activity and subsequently altering cellular processes and biochemical pathways. This mechanism is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, particularly through modulation of the NF-κB signaling pathway. In vitro studies suggest significant inhibition without affecting cell viability, indicating potential as an anti-inflammatory agent.

- Neuroprotective Properties : Preliminary research suggests that the compound may offer neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

- Inhibition of NF-κB Pathway :

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of the compound against various bacterial strains, revealing effective inhibition at low concentrations.

-

Neuroprotective Studies :

- Research into the neuroprotective effects indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 2-(2-Pyridyl)ethylamine | Moderate | Moderate antimicrobial activity |

| N-methyl-2-pyridineethanamine | Low | Limited biological activity |

| 4-(Aminomethyl)pyridine | High | Stronger neuroprotective effects |

Q & A

Q. What are the conventional synthetic routes for 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride, and what are the critical reaction parameters?

The synthesis typically involves nucleophilic substitution between 2-chloropyridine and 2-ethylhexylamine. Key steps include:

- Reaction conditions : Conducted in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours under inert gas .

- Salting : The intermediate product is treated with concentrated hydrochloric acid to form the dihydrochloride salt, requiring precise stoichiometry to avoid impurities .

- Yield optimization : Adding a base (e.g., K₂CO₃) improves nucleophilicity of the amine, enhancing yields to ~70–80% .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Q. What are the stability considerations for this compound under different storage conditions?

- Thermal stability : Decomposes above 200°C; store at 2–8°C in airtight containers .

- Hygroscopicity : The dihydrochloride form is hygroscopic; use desiccants (silica gel) to prevent hydrolysis .

- Light sensitivity : Protect from UV exposure to avoid degradation of the pyridine ring .

Advanced Research Questions

Q. How can this compound serve as a ligand or intermediate in catalysis or medicinal chemistry?

- Metal coordination : The pyridine nitrogen and amine group enable chelation with transition metals (e.g., Pd, Cu) for catalytic cross-coupling reactions .

- Drug discovery : Structural analogs (e.g., ABT-089) act as neuronal nicotinic receptor agonists, suggesting potential for neuropharmacological studies .

- Methodology : To evaluate bioactivity, perform receptor-binding assays (e.g., radioligand displacement) and measure IC₅₀ values in enzyme inhibition models .

Q. What strategies resolve contradictions in solubility data across solvents?

-

Solubility profiling :

Solvent Solubility (mg/mL) Conditions Water 100 25°C, pH 2–3 DMSO 50 25°C Ethanol 20 25°C -

Contradiction analysis : Discrepancies arise from protonation states. At acidic pH (e.g., HCl-adjusted water), the dihydrochloride form dominates, enhancing aqueous solubility. In organic solvents, neutral species precipitate .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.